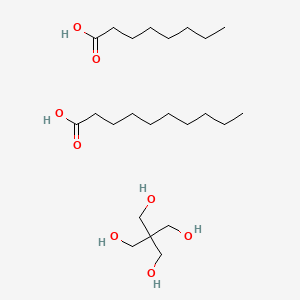
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, is a chemical compound with the molecular formula C23H48O8 and a molecular weight of 452.63 . This compound is known for its use in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The preparation of decanoic acid, mixed esters with octanoic acid and pentaerythritol, typically involves the esterification reaction of pentaerythritol with decanoic acid and octanoic acid. The process generally includes the following steps:
Acid Catalysis: Pentaerythritol is reacted with decanoic acid and octanoic acid in the presence of an acid catalyst.
Heating: The reaction mixture is heated to facilitate the esterification process.
Water Removal: Water formed during the reaction is continuously removed to drive the reaction to completion.
Purification: The resulting ester is purified through distillation or other purification techniques.
Análisis De Reacciones Químicas
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid or sodium hydroxide. The major products formed from these reactions are the corresponding acids, alcohols, and pentaerythritol .
Aplicaciones Científicas De Investigación
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the production of lubricants, plasticizers, and coatings due to its excellent lubrication properties and stability
Mecanismo De Acción
The mechanism of action of decanoic acid, mixed esters with octanoic acid and pentaerythritol, involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and pentaerythritol, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can be compared with other similar compounds such as:
Pentaerythritol tetrahexanoate: Similar in structure but with hexanoic acid instead of octanoic and decanoic acids.
Trimethylolpropane esters: These esters have similar applications in lubricants and coatings but differ in their molecular structure and properties.
Propylene glycol diesters: These compounds also serve as plasticizers and lubricants but have different chemical properties and applications
The uniqueness of decanoic acid, mixed esters with octanoic acid and pentaerythritol, lies in its specific combination of acids and pentaerythritol, which imparts unique properties such as low volatility, high thermal stability, and excellent lubrication performance .
Propiedades
Número CAS |
68441-68-9 |
|---|---|
Fórmula molecular |
C23H48O8 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;6-1-5(2-7,3-8)4-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-9H,1-4H2 |
Clave InChI |
GFFYVKLAGBXHIN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
SMILES canónico |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Key on ui other cas no. |
93281-00-6 68441-68-9 |
Descripción física |
Liquid; OtherSolid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















